tert-Butyl (2-bromothiophen-3-yl)carbamate
Overview
Description
tert-Butyl (2-bromothiophen-3-yl)carbamate: is an organic compound with the molecular formula C₉H₁₂BrNO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (2-bromothiophen-3-yl)carbamate typically begins with 2-bromothiophene-3-carboxylic acid.
Reaction with tert-Butanol: The carboxylic acid is reacted with tert-butanol in the presence of a base such as triethylamine. This reaction is carried out under a nitrogen atmosphere to prevent oxidation.
Formation of Carbamate: Diphenyl phosphoryl azide is added to the reaction mixture to form the carbamate group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (2-bromothiophen-3-yl)carbamate can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydride.
Catalysts: Palladium complexes for coupling reactions.
Solvents: Tetrahydrofuran, dichloromethane.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
- Substituted thiophenes.
- Sulfoxides and sulfones.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromothiophen-3-yl)carbamate depends on its specific application. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The thiophene ring can also participate in various redox reactions, altering its electronic properties and reactivity.
Comparison with Similar Compounds
tert-Butyl (2-chlorothiophen-3-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (2-fluorothiophen-3-yl)carbamate: Contains a fluorine atom instead of bromine.
tert-Butyl (2-iodothiophen-3-yl)carbamate: Contains an iodine atom instead of bromine.
Uniqueness:
- The bromine atom in tert-Butyl (2-bromothiophen-3-yl)carbamate provides unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
tert-butyl N-(2-bromothiophen-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPJQSLSJLTVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524071 | |
Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21483-64-7 | |
Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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